2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid (PT1) is a novel small molecule compound identified through research on potential antidiabetic drugs. [] PT1 functions as a specific activator of 5′-adenosine monophosphate-activated protein kinase (AMPK). [, ] Due to AMPK's role in inducing autophagy, PT1 has been investigated for its protective efficacy in various models of cellular stress. [, ]
PT1 exerts its biological effects by specifically activating AMPK. [, ] This activation leads to the induction of autophagy, a cellular process involving the degradation and recycling of cellular components. [, ] This mechanism is thought to be responsible for the protective effects observed in various cellular models. [, ]
PT1 has shown promising results in preclinical research for its potential in protecting cardiomyocytes from ischemia-induced damage. [] In vitro studies utilizing mouse neonatal cardiomyocytes subjected to oxygen glucose deprivation/reoxygenation (OGD/R) demonstrated that PT1 treatment enhanced cell survival. [] This protective effect was attributed to PT1's ability to induce autophagy via AMPK activation. [] Further investigations using a murine myocardial ischemia/reperfusion (I/R) injury model also revealed that in vivo administration of PT1 significantly reduced infarct size, further supporting its potential therapeutic value. []
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0